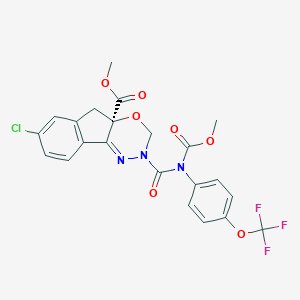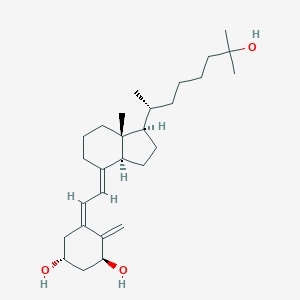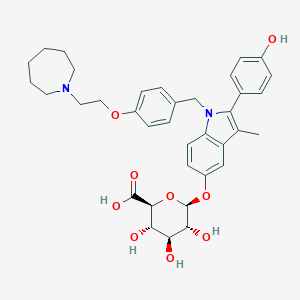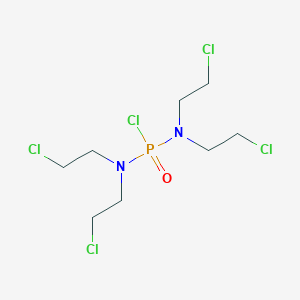
Lasofoxifene hydrochloride
概要
説明
Lasofoxifene hydrochloride is a nonsteroidal selective estrogen receptor modulator. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer .
科学的研究の応用
Lasofoxifene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of selective estrogen receptor modulators and their synthetic routes.
Biology: Investigated for its effects on estrogen receptors and its role in cellular signaling pathways.
Medicine: Used in the treatment of osteoporosis, vaginal atrophy, and breast cancer prevention
Industry: Employed in the development of new therapeutic agents targeting estrogen receptors.
作用機序
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis . It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription .
Safety and Hazards
Lasofoxifene hydrochloride can cause serious eye damage and may damage fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn when handling this substance .
将来の方向性
Lasofoxifene has shown promise in the treatment of therapy-resistant breast cancer . In a phase 2 clinical trial, a combination of lasofoxifene and abemaciclib was given to patients with metastatic breast cancer whose disease had progressed after prior treatment. The patients had a good response rate, with median progression-free survival of more than a year .
準備方法
Synthetic Routes and Reaction Conditions
Lasofoxifene hydrochloride can be synthesized through a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride to produce a triarylbutene intermediate . This intermediate undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .
Another method involves the epoxidation of 6-methoxy-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydronaphthalene using meta-chloroperoxybenzoic acid, followed by treatment with phenyl magnesium bromide and cerium chloride, and subsequent acid treatment to yield nafoxidene, a key intermediate. The reduction of the double bond of nafoxidene, followed by demethylation, produces lasofoxifene .
Industrial Production Methods
The industrial production of this compound typically involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. This includes the use of cost-efficient and easily scalable processes, avoiding toxic or noble metals, and employing mild reaction conditions .
化学反応の分析
Types of Reactions
Lasofoxifene hydrochloride undergoes various chemical reactions, including:
Oxidation: Phase I oxidation via hepatic cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2D6.
Reduction: Reduction of the double bond in nafoxidene during its synthesis.
Substitution: Involvement in iodocarbocyclization and subsequent elimination of hydrogen iodide.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Hafnium tetrachloride, meta-chloroperoxybenzoic acid, phenyl magnesium bromide, cerium chloride
Major Products
Oxidation: Various oxidized metabolites.
Reduction: Nafoxidene.
Substitution: Triarylbutene intermediates and lasofoxifene
類似化合物との比較
Lasofoxifene hydrochloride is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. It has shown higher efficacy in reducing the incidence of estrogen receptor-positive breast cancer and has improved oral bioavailability . Similar compounds include:
Tamoxifen: Used for breast cancer treatment but has lower affinity for estrogen receptors compared to lasofoxifene.
Raloxifene: Used for osteoporosis and breast cancer prevention but has lower oral bioavailability.
This compound stands out due to its higher potency, better bioavailability, and broader range of therapeutic applications .
特性
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYWKVSAHDQRB-HBYDGSNJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171036 | |
| Record name | Lasofoxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-85-9 | |
| Record name | Lasofoxifene hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lasofoxifene hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASOFOXIFENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















